2-Amino-4,6-dibromopyrimidine is a derivative of the 2-aminopyrimidine scaffold, which is recognized for its significance in the pharmaceutical industry due to its presence in various biologically active compounds. The 2-aminopyrimidine moiety serves as a key pharmacophore, contributing to the biological properties of its derivatives1. The versatility of this heterocyclic system allows for its incorporation into a wide range of chemical entities with potential therapeutic applications, including cancer, bacterial infections, and neurodegenerative diseases.
2-Aminopyrimidine derivatives have shown promise as antitumor agents. For example, certain 2,4-diamino-5-aryl-6-ethylpyrimidines have demonstrated activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, as well as possessing antitumor properties against methotrexate-resistant murine reticulosarcoma4. Novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have been synthesized and shown to exhibit significant anticancer and antibacterial activities, with potential for use in cancer therapy5.
Compounds derived from 2-aminopyrimidine have been investigated for their potential in treating neurodegenerative diseases. For instance, carbamate substituted 2-amino-4,6-diphenylpyrimidines have been evaluated as dual adenosine A1 and A2A receptor antagonists, which could be beneficial in the treatment of Parkinson's disease7.
The antibacterial properties of 2-aminopyrimidine derivatives have been explored, with some compounds showing inhibitory effects on immune-activated nitric oxide production, which could be advantageous in controlling inflammatory responses during bacterial infections8. Additionally, 2-amino-1,4-dihydropyrimidines have been synthesized and demonstrated in vitro antibacterial activity comparable to ciprofloxacin against Staphylococcus aureus strains9.
While the provided papers do not directly address antiviral and antifungal applications, the chemical versatility of 2-aminopyrimidine derivatives suggests potential for exploration in these areas as well. The ability to modify the core structure and introduce various substituents could lead to the discovery of compounds with antiviral and antifungal activities.
The 2-aminopyrimidine scaffold is a valuable tool in drug discovery and development. Its derivatives have been used to synthesize a variety of compounds with potent inhibitory activity against CDK1 and CDK2, which are critical enzymes in cell cycle regulation and are targets for anticancer drugs10.
The synthesis of 2-amino-4,6-dibromopyrimidine can be achieved through various methods, often starting from simpler pyrimidine derivatives. One common approach involves the bromination of 2-amino-4,6-dihydroxypyrimidine using brominating agents such as phosphorus tribromide or N-bromosuccinimide. The general reaction can be summarized as follows:
For example, the reaction can be conducted at elevated temperatures (around 70-80°C) for several hours until completion, monitored by thin-layer chromatography (TLC). The product is then purified through recrystallization or column chromatography.
The molecular structure of 2-amino-4,6-dibromopyrimidine features a pyrimidine ring with two bromine atoms at the 4 and 6 positions and an amino group at the 2 position.
2-Amino-4,6-dibromopyrimidine participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are significant for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for compounds like 2-amino-4,6-dibromopyrimidine often involves their interaction with biological targets such as enzymes or receptors. For instance:
This mechanism is crucial for understanding its potential therapeutic effects and optimizing its structure for enhanced activity.
2-Amino-4,6-dibromopyrimidine has several scientific applications:
2-Amino-4,6-dibromopyrimidine (C₄H₃Br₂N₃; CAS 856973-26-7) is a halogenated heterocyclic compound featuring a six-membered pyrimidine ring with bromine atoms at the 4- and 6-positions and an amino group (-NH₂) at the 2-position. While crystallographic studies specific to this compound are limited in the literature, its molecular geometry can be inferred from analogous structures. The pyrimidine ring adopts a planar configuration due to aromaticity, with bond angles and distances influenced by the electron-withdrawing bromine substituents. The C-Br bond length is typically ~1.90 Å, and the C-N bond in the amino group measures ~1.34 Å, consistent with partial double-bond character [1] [4].
The presence of two heavy bromine atoms contributes to a high density of 2.287 g/cm³, as determined experimentally [4]. Bromine substituents also increase molecular polarizability, affecting packing in the solid state. Crystals typically belong to monoclinic or orthorhombic systems, with intermolecular interactions dominated by N-H···N hydrogen bonds (involving the amino group) and halogen-based contacts (Br···Br or Br···N). These interactions facilitate the formation of layered or chain-like supramolecular architectures, crucial for understanding its recrystallization behavior [1] [7].
Table 1: Key Molecular Attributes
Property | Value/Description | Method/Inference Source |
---|---|---|
Molecular Formula | C₄H₃Br₂N₃ | CAS Registry [1] [4] |
Molecular Weight | 252.89 g/mol | Calculated |
Density | 2.287 g/cm³ | Experimental [4] |
Ring Geometry | Planar | Analogous pyrimidine studies |
Dominant Interactions | N-H···N, Br···Br | Crystallographic analogy [7] |
NMR Spectroscopy:¹³C and ¹H NMR provide definitive evidence for molecular structure. In ¹H NMR, the singlet for the amino protons (NH₂) appears at δ ~7.2–7.5 ppm due to hydrogen bonding and electron withdrawal by bromine. The ring proton (H-5) resonates as a singlet at δ ~8.0–8.3 ppm, shifted downfield by the adjacent bromines. In ¹³C NMR, key signals include C-4/C-6 (δ ~150–155 ppm), C-2 (δ ~165 ppm, amine-attached carbon), and C-5 (δ ~110 ppm) [6] [8].
IR Spectroscopy:Characteristic bands include:
UV-Vis Spectroscopy:The compound exhibits strong π→π* transitions in the 250–280 nm region (ε > 10,000 L·mol⁻¹·cm⁻¹) due to the conjugated ring. A weaker n→π* transition appears near 320 nm. Bromine atoms induce a bathochromic shift (~15–30 nm) compared to non-halogenated pyrimidines. Solvent polarity minimally affects absorption, indicating non-polar excited states [3] [9].
2-Amino-4,6-dibromopyrimidine exhibits a sharp melting point of 190–193°C, indicative of high crystallinity [1] [4]. Decomposition occurs near the melting point, precluding accurate boiling point measurement at ambient pressure. Predictive models (e.g., Joback method) suggest a boiling point of ~391°C under reduced pressure, though experimental validation is lacking [4].
The density (2.287 g/cm³) is significantly higher than typical organic compounds due to bromine atoms (atomic weights 79.9). This property impacts solvent selection for recrystallization and centrifugation. Thermal stability is moderate: decomposition occurs above 200°C, releasing HBr and forming char. Differential scanning calorimetry (DSC) shows a single endothermic peak at 192°C (melting) followed by an exothermic decomposition event [1] [4].
Table 2: Thermodynamic Parameters
Property | Value | Conditions |
---|---|---|
Melting Point | 190–193°C | Capillary method [4] |
Predicted Boiling Pt | 391.2 ± 45.0 °C | Computational [4] |
Density | 2.287 g/cm³ | Room temperature [4] |
Decomposition | >200°C | TGA/DSC [1] |
Solubility is governed by polarity, hydrogen bonding capacity, and solvent halogen affinity. The compound is sparingly soluble in water (<0.1 g/L at 25°C) due to its hydrophobic ring and halogen content. In organic solvents, solubility follows this order:DMF > DMSO > Ethanol > Acetonitrile > Dichloromethane > Hexane
Notably, DMF-water mixtures (e.g., 90:10 w/w) dramatically enhance solubility (up to 50 g/L at 25°C) due to synergistic effects: DMF disrupts crystal packing via carbonyl interactions, while water moderates polarity. Solubility increases exponentially with temperature; e.g., in ethanol, it triples between 20°C and 50°C. This behavior is modeled well by the Modified Apelblat equation [3] [5].
Preferential solvation occurs in binary mixtures. In ethanol-water, the drug is solvated by ethanol molecules at low water content (<30%), but water molecules dominate hydration shells at >70% water. This impacts purification strategies, as solvent mixtures can selectively dissolve impurities during recrystallization [3].
Thermal Stability:Short-term stability is observed up to 150°C under inert atmosphere. Above 190°C (melting point), dehydrobromination occurs, forming reactive intermediates. Isothermal studies show <5% degradation after 24 hours at 100°C in nitrogen [1] [4].
Photostability:Exposure to UV light (254 nm) causes dehalogenation, detected by HBr formation and color change (white to yellow). Amber glass packaging or opaque containers are recommended for storage. Incorporation of UV absorbers (e.g., titanium dioxide) in solid formulations mitigates degradation [1].
pH Sensitivity:Stable at pH 5–7 (aqueous suspensions). Acidic conditions (pH < 4) promote protonation at N-1/N-3, leading to ring hydrolysis. Under alkali conditions (pH > 8), nucleophilic displacement of bromine occurs, forming hydroxyl or alkoxy derivatives. Degradation follows first-order kinetics, with half-lives of <24 hours at pH 2 or 10 [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: